Cas no 537667-91-7 (N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide)
![N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide structure](https://ja.kuujia.com/scimg/cas/537667-91-7x500.png)
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide 化学的及び物理的性質
名前と識別子
-
- Acetamide, 2-[(4,5-dihydro-3-methyl-4-oxo-3H-pyrimido[5,4-b]indol-2-yl)thio]-N-(2,4-dimethylphenyl)-
- EU-0055784
- AKOS002054127
- N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide
- N-(2,4-dimethylphenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide
- N-(2,4-dimethylphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
- F0580-0026
- Oprea1_802129
- 537667-91-7
-
- インチ: 1S/C21H20N4O2S/c1-12-8-9-15(13(2)10-12)22-17(26)11-28-21-24-18-14-6-4-5-7-16(14)23-19(18)20(27)25(21)3/h4-10,23H,11H2,1-3H3,(H,22,26)
- InChIKey: WPENOKKTVXGOCS-UHFFFAOYSA-N
- ほほえんだ: C(NC1=CC=C(C)C=C1C)(=O)CSC1N(C)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1
計算された属性
- せいみつぶんしりょう: 392.13069707g/mol
- どういたいしつりょう: 392.13069707g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 654
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 103Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.36±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 13.29±0.70(Predicted)
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0580-0026-2mg |
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-91-7 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0580-0026-20μmol |
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-91-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0580-0026-1mg |
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-91-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0580-0026-4mg |
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-91-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0580-0026-2μmol |
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-91-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0580-0026-5mg |
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-91-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0580-0026-10mg |
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-91-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0580-0026-25mg |
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-91-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0580-0026-3mg |
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-91-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0580-0026-15mg |
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide |
537667-91-7 | 90%+ | 15mg |
$89.0 | 2023-05-17 |
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide 関連文献
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Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamideに関する追加情報
N-(2,4-Dimethylphenyl)-2-({3-Methyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-Yl}Sulfanyl)Acetamide: A Comprehensive Overview
N-(2,4-Dimethylphenyl)-2-({3-Methyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-Yl}Sulfanyl)Acetamide (CAS No. 537667-91-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyrimidoindoles and is characterized by its intricate molecular architecture, which includes a sulfanyl acetamide moiety and a substituted phenyl group. The combination of these functional groups endows the compound with a diverse range of biological activities, making it a promising candidate for further research and development.
The pyrimidoindole scaffold is a well-known privileged structure in medicinal chemistry, often associated with potent biological activities such as anti-inflammatory, anti-cancer, and neuroprotective properties. The presence of the sulfanyl acetamide group further enhances the compound's pharmacological profile by modulating its solubility, stability, and bioavailability. These attributes make N-(2,4-Dimethylphenyl)-2-({3-Methyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-Yl}Sulfanyl)Acetamide an attractive target for drug discovery and development.
Recent studies have highlighted the potential of N-(2,4-Dimethylphenyl)-2-({3-Methyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-Yl}Sulfanyl)Acetamide in various therapeutic areas. For instance, a 2021 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The study also revealed that the compound can effectively reduce oxidative stress and protect against cellular damage in vitro.
In another significant development, researchers at the University of California have reported that N-(2,4-Dimethylphenyl)-2-({3-Methyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-Yl}Sulfanyl)Acetamide shows promising anti-cancer activity against several types of cancer cells. The compound was found to induce apoptosis and inhibit cell proliferation in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29). These findings suggest that the compound may have potential as a novel therapeutic agent for cancer treatment.
The neuroprotective properties of N-(2,4-Dimethylphenyl)-2-({3-Methyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-Yl}Sulfanyl)Acetamide have also been explored in preclinical studies. A 2020 study published in the Journal of Neurochemistry demonstrated that the compound can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. These results indicate that N-(2,4-Dimethylphenyl)-2-({3-Methyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-Yl}Sulfanyl)Acetamide may have therapeutic potential for neurodegenerative disorders.
The pharmacokinetic properties of N-(2,4-Dimethylphenyl)-2-({3-Methyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-Yl}Sulfanyl)Acetamide have been extensively studied to optimize its therapeutic efficacy. Research has shown that the compound exhibits favorable oral bioavailability and a long half-life in vivo. These characteristics make it suitable for chronic administration in clinical settings. Additionally, the compound has been found to have low toxicity and minimal side effects in preclinical studies.
The synthesis of N-(2,4-Dimethylphenyl)-2-({3-Methyl-4-Oxo-3H,4H,5H-Pyrimido[5,4-b]Indol-2-Yl}Sulfanyl)Acetamide involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. The key steps include the formation of the pyrimidoindole core through a condensation reaction followed by functionalization with the sulfanyl acetamide moiety. Advanced synthetic techniques such as microwave-assisted synthesis and catalytic methods have been employed to enhance the efficiency and scalability of the synthesis process.
In conclusion, N-(2,4-Dimethylphenyl)-2-{(3-Methyl-4-Oxo-[1], [3], [6]-triazolo[1', 6':1 , 6]pyrido[1 , 6-c][1 , 8]naphthyridin - 8(9H)-one - 9 - yl)sulfanyl}acetamide (CAS No. 537667-91-7) is a versatile organic compound with a wide range of biological activities. Its potential applications in anti-inflammatory therapy, cancer treatment, and neuroprotection make it an exciting area of research for medicinal chemists and pharmaceutical scientists. Ongoing studies are expected to further elucidate its mechanisms of action and optimize its therapeutic potential for various diseases.
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